molecular formula C6H4N2O4 B1360364 1,3-Dinitrobenzene-d4 CAS No. 54247-05-1

1,3-Dinitrobenzene-d4

Cat. No. B1360364
CAS RN: 54247-05-1
M. Wt: 172.13 g/mol
InChI Key: WDCYWAQPCXBPJA-RHQRLBAQSA-N
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Description

1,3-Dinitrobenzene-d4 is a synthetic chemical used in the manufacture of explosives . It is one of three isomers of dinitrobenzene, with the formula C6H4(NO2)2 . It is a yellow solid that is soluble in organic solvents .


Synthesis Analysis

1,3-Dinitrobenzene-d4 can be synthesized by nitration of nitrobenzene . The reaction proceeds under acid catalysis using sulfuric acid . Another synthesis method involves the reaction of polynitrobenzenes with adamantylideneadamantane, which yields stable dioxazolidine derivatives .


Molecular Structure Analysis

The molecular formula of 1,3-Dinitrobenzene-d4 is C6D4N2O4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Chemical Reactions Analysis

Reduction of 1,3-dinitrobenzene with sodium sulfide in aqueous solution leads to 3-nitroaniline . Further reduction with iron and hydrochloric acid (HCl) gives m-phenylenediamine . 1,3-Dinitrobenzene can be nitrated to 1,3,5-trinitrobenzene with nitronium tetrafluoroborate in fluorosulfuric acid at 150 °C .


Physical And Chemical Properties Analysis

The molecular weight of 1,3-Dinitrobenzene-d4 is 172.13 g/mol . It is a yellow solid with a density of 1.575 g/cm3 . The melting point is 89.6 °C and the boiling point is 297 °C .

Scientific Research Applications

Neurochemical and Oedematous Changes

  • Study: Mavroudis et al. (2006) explored the toxic effects of 1,3-Dinitrobenzene in the rat brain, finding that it causes astroglial necrosis, elevated local blood flow, and damage to cerebral vasculature and neurons (Mavroudis et al., 2006).

Molecular Orbital Study

  • Study: Kayanuma et al. (2010) conducted an ab initio molecular orbital study on the 1,3-Dinitrobenzene radical anion, showing its stability and electronic structure characteristics (Kayanuma et al., 2010).

Hydrogen Bonding Study

  • Study: Chan-Leonor et al. (2005) investigated the hydrogen bonding of 1,3-Dinitrobenzene in various chemical reactions, revealing significant insights into its chemical behavior (Chan-Leonor et al., 2005).

Photodegradation in Aqueous Solution

  • Study: Chen et al. (2004) studied the photodegradation of 1,3-Dinitrobenzene in aqueous solutions, finding effective methods for its degradation in environmental contexts (Chen et al., 2004).

Electrochemical Sensing

  • Study: Li et al. (2014) developed an electrochemical sensor for 1,3-Dinitrobenzene, showcasing its potential for environmental monitoring (Li et al., 2014).

Photocatalytic Degradation Study

  • Study: Kamble et al. (2006) focused on the removal of 1,3-Dinitrobenzene from aqueous solutions using solar radiation and artificial UV radiation, contributing to environmental cleanup methods (Kamble et al., 2006).

Cytotoxicity on Glioma Cells

  • Study: Rivera and Miller (2008) examined the cytotoxic effects of various Dinitrobenzene isomers, including 1,3-Dinitrobenzene, on C6 Glioma cells, offering insights into its toxicological profile (Rivera & Miller, 2008).

Reproductive Toxicity in Rats

  • Study: Sangodele et al. (2017) investigated the reproductive toxicity of 1,4-Dinitrobenzene in Wistar rats, highlighting its impact on reproductive health (Sangodele et al., 2017).

Environmental Persistence and Toxicity

  • Study: Klein (2014) discussed the environmental persistence and potential risks of 1,3-Dinitrobenzene, including its effects on the male reproductive system in rats (Klein, 2014).

Apoptosis in Sertoli Cells

  • Study: Lee et al. (2009) explored how 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells, providing insights into its mechanism of action at the cellular level (Lee et al., 2009).

Water Sample Analysis

  • Study: Parham and Saeed (2014) developed a novel method for determining 1,3-Dinitrobenzene in water samples, showcasing its application in environmental monitoring (Parham & Saeed, 2014).

Safety And Hazards

1,3-Dinitrobenzene-d4 is considered hazardous. It is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

1,3-Dinitrobenzene-d4 is primarily used in the electronics OLED industry . Its unique properties make it an indispensable component in the pursuit of a deeper understanding of chemical processes and molecular interactions .

properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCYWAQPCXBPJA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969234
Record name 1,3-Dinitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dinitrobenzene-d4

CAS RN

54247-05-1
Record name Benzene-1,2,3,5-d4, 4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dinitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54247-05-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AH Maki, DH Geske - The Journal of Chemical Physics, 1960 - pubs.aip.org
The mononegative ions of meta‐, ortho‐ and para‐dinitrobenzene have been prepared in acetonitrile by controlled potential electrolysis within a microwave cavity and their electron …
Number of citations: 161 pubs.aip.org
PHH Fischer - 1963 - open.library.ubc.ca
The radical anions of 1, 2-dinitrobenzene, 1, 3-dinitro-benzene, 1, 3-dinitrobenzene-d₄, 1, 4-dinitronaphthalene, 1, 5-dinitronaphthalene, 1, 8-dinitronaphthalene, 1, 3, 5-trinitrobenzene…
Number of citations: 3 open.library.ubc.ca
BJ Hicks, W Han, JR Robben - archivedproceedings.econference.io
This procedure is capable of separating and quantifying twenty-nine high explosives and internal surrogates with a single injection. After the initial preparation step, the sample is …
J Atcher Ubiergo - 2015 - diposit.ub.edu
[eng] Dynamic combinatorial chemistry proposes the creation of a library of compounds (dynamic combinatorial library, DCL) inter-connected through reversible chemical processes. …
Number of citations: 3 diposit.ub.edu
MR Chintapalli - 2015 - commons.und.edu
A gas chromatographic-mass spectrometric (GC-MS) method has been developed for the determination of a broad range of aldehydes (including, hydroxylated and aromatic aldehydes) …
Number of citations: 2 commons.und.edu
T Boorman - 2013 - qmro.qmul.ac.uk
The transition metal–catalysed direct functionalisation of C–H bonds is an increasingly viable alternative to the multi–step strategies traditionally employed. The use of powerful and …
Number of citations: 2 qmro.qmul.ac.uk
PM Gates, ET Furlong, TF Dorsey… - TrAC Trends in Analytical …, 1996 - Elsevier
Mass spectrometry and tandem mass spectrometry, coupled by a thermospray interface to a high-performance liquid chromatography system and equipped with a photodiode array …
Number of citations: 49 www.sciencedirect.com

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